molecular formula C16H19NOS B263594 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide

Cat. No. B263594
M. Wt: 273.4 g/mol
InChI Key: YVKLFYZZEJXFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, also known as ITE, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that regulates the expression of genes involved in various biological processes, including immune response, cell differentiation, and metabolism. ITE has been shown to activate AhR and modulate its downstream signaling pathways, leading to a range of biological effects.

Mechanism of Action

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide activates AhR by binding to its ligand-binding domain, leading to the translocation of the receptor to the nucleus and the activation of its downstream signaling pathways. AhR activation can lead to the expression of genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. The exact mechanism of action of 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide on AhR signaling is still under investigation, but it is believed to involve the modulation of the conformational changes of the receptor and the recruitment of co-activators and co-repressors.
Biochemical and Physiological Effects
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of xenobiotic metabolism, immune response, and inflammation. 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and the detoxification of carcinogens. 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has also been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, leading to the regulation of immune responses. In addition, 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for AhR activation, its stability in biological fluids, and its ease of synthesis. However, 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the exact mechanism of action of 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide on AhR signaling is still under investigation, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, including the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets and downstream signaling pathways, and the development of novel derivatives with improved pharmacokinetic properties. In addition, the investigation of the crosstalk between AhR signaling and other signaling pathways, such as the NF-κB pathway, can provide insights into the complex regulation of biological processes by AhR. Overall, the research on 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide and AhR signaling has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide can be synthesized through a multistep process starting from 2-thiophenecarboxaldehyde and isopropylamine. The first step involves the condensation of 2-thiophenecarboxaldehyde with isopropylamine to form 2-(2-thienyl)ethylamine. The amine is then reacted with benzoyl chloride to yield 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. Studies have shown that 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has also been shown to modulate immune responses by regulating the differentiation and function of immune cells, such as T cells and dendritic cells. In addition, 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

4-propan-2-yl-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C16H19NOS/c1-12(2)13-5-7-14(8-6-13)16(18)17-10-9-15-4-3-11-19-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18)

InChI Key

YVKLFYZZEJXFCY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

Origin of Product

United States

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